4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound includes a benzamide moiety linked to a 1,3,4-thiadiazole ring, which is further substituted with an isopropoxy group and a methyl group.
Preparation Methods
The synthesis of 4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps :
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions: The 1,3,4-thiadiazole ring is then subjected to nucleophilic substitution reactions to introduce the isopropoxy and methyl groups at the desired positions.
Coupling with benzamide: The final step involves coupling the substituted 1,3,4-thiadiazole with benzoyl chloride or a similar benzamide precursor under suitable conditions, such as the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound exhibits significant biological activities, making it a candidate for studies on antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development, particularly as an anticancer agent and human carbonic anhydrase inhibitor.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit human carbonic anhydrase IX, an enzyme involved in various physiological processes. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the activation of caspase-3 and modulation of Bax and Bcl-2 protein expression.
Comparison with Similar Compounds
4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives :
4-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with an isopropyl group instead of an isopropoxy group.
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the isopropoxy group, which may affect its biological activity and chemical reactivity.
4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Contains a thiazole ring instead of a benzamide moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8(2)18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(3)19-13/h4-8H,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMKUXBVTOJFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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